Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate
CAS No.: 306980-04-1
Cat. No.: VC6329935
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 306980-04-1 |
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Molecular Formula | C22H17ClN2O2S |
Molecular Weight | 408.9 |
IUPAC Name | ethyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-2-phenylpyridine-3-carboxylate |
Standard InChI | InChI=1S/C22H17ClN2O2S/c1-2-27-22(26)19-12-17(13-24)21(25-20(19)16-6-4-3-5-7-16)28-14-15-8-10-18(23)11-9-15/h3-12H,2,14H2,1H3 |
Standard InChI Key | RJCFAHYCCYWBIV-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure (CHClNOS) integrates a pyridine ring with three distinct substituents:
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Position 2: A phenyl group, introduced via cross-coupling reactions .
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Position 5: A cyano (-CN) group, which enhances electrophilicity and participates in cycloadditions .
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Position 6: A (4-chlorobenzyl)sulfanyl (-S-CH-CH-Cl) moiety, likely installed via nucleophilic substitution or metal-catalyzed thiolation .
The ethyl ester at position 3 contributes to solubility in organic solvents, with a predicted pKa of , indicating weak acidity .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Weight | 394.87 g/mol |
Boiling Point | |
Density | |
pKa |
Synthetic Methodologies
Pyridine Core Formation
The nicotinate scaffold is synthesized via cyclization strategies. A β-keto ester intermediate can undergo diazo transfer using p-acetamidobenzenesulfonyl azide (p-ABSA) and triethylamine, forming a diazo compound that facilitates ring closure . For example, diazo transfer to a β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) yields a diazonicotinate precursor, which is subsequently functionalized .
Palladium- and Cobalt-Catalyzed Cross-Coupling
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Phenyl Group Installation (Position 2): Suzuki-Miyaura coupling between a halogenated nicotinate (e.g., 2-chloronicotinate) and phenylboronic acid using Pd(PPh) or CoCl catalysts . Cobalt catalysis offers advantages in chemoselectivity, particularly with halogenated substrates .
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(4-Chlorobenzyl)sulfanyl Introduction (Position 6): A two-step process involving:
Scheme 1: Hypothetical Synthesis Route
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Diazo Transfer:
Ethyl 3-oxo-3-phenylpropanoate + p-ABSA → Ethyl 5-cyano-2-phenylnicotinate . -
Suzuki Coupling:
6-Bromo-5-cyano-2-phenylnicotinate + 4-chlorobenzylboronic acid → 6-(4-chlorobenzyl)nicotinate . -
Thiolation:
6-Bromo intermediate + 4-chlorobenzyl mercaptan → Target compound .
Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
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Cyano Group: Participates in Strecker synthesis or reduces to amines.
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Sulfanyl Moiety: Oxidizes to sulfoxides/sulfones or undergoes alkylation.
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Ethyl Ester: Hydrolyzes to carboxylic acids or transesterifies.
Transition-Metal-Mediated Transformations
The compound’s aryl and sulfur groups enable coordination to Ru, Rh, or Ir complexes, facilitating cyclopropanation or C–H activation . For instance, Rh(III) catalysts can induce ortho-C–H functionalization of the phenyl ring, enabling further derivatization .
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